![molecular formula C12H7ClN2 B3335834 6-Chlorobenzo[C][1,8]naphthyridine CAS No. 1416438-36-2](/img/structure/B3335834.png)
6-Chlorobenzo[C][1,8]naphthyridine
Overview
Description
“6-Chlorobenzo[C][1,8]naphthyridine” is a heterocyclic compound with the molecular formula C12H7ClN2 . It has a molecular weight of 214.65 . The compound is a light-red to brown solid .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes “6-Chlorobenzo[C][1,8]naphthyridine”, has been achieved through various methods. One of the recent achievements includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Molecular Structure Analysis
The InChI code for “6-Chlorobenzo[C][1,8]naphthyridine” is 1S/C12H7ClN2/c13-11-9-5-2-1-4-8(9)10-6-3-7-14-12(10)15-11/h1-7H .
Physical And Chemical Properties Analysis
“6-Chlorobenzo[C][1,8]naphthyridine” is a light-red to brown solid . It has a molecular weight of 214.65 . The compound should be stored at a temperature between 2-8°C .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Chlorobenzo[C][1,8]naphthyridine is an important class of heterocyclic compounds due to their diverse biological activities . They are used in the synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Treatment of Bacterial Infections
Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections . Many more are under clinical investigations .
Ligands and Components of Light-Emitting Diodes
This class of heterocycles finds use as ligands and components of light-emitting diodes , dye-sensitized solar cells , molecular sensors , or self-assembly host–guest systems .
Anticancer Properties
1,6-naphthyridines, which 6-Chlorobenzo[C][1,8]naphthyridine belongs to, are pharmacologically active, with a variety of applications such as anticancer . They have been studied for their anticancer activity on different cancer cell lines .
Anti-Human Immunodeficiency Virus (HIV) Properties
1,6-naphthyridines have shown potential as anti-HIV agents .
Anti-Microbial Properties
1,6-naphthyridines have demonstrated anti-microbial activities .
Analgesic Properties
1,6-naphthyridines have been used for their analgesic (pain-relieving) properties .
Anti-Inflammatory and Anti-Oxidant Activities
1,6-naphthyridines have shown anti-inflammatory and anti-oxidant activities .
Safety and Hazards
Future Directions
Naphthyridines, including “6-Chlorobenzo[C][1,8]naphthyridine”, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Therefore, future research may focus on developing more eco-friendly, safe, and atom-economical approaches for their synthesis .
properties
IUPAC Name |
6-chlorobenzo[c][1,8]naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-11-9-5-2-1-4-8(9)10-6-3-7-14-12(10)15-11/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUJCKVKOUSTPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N=CC=C3)N=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287367 | |
Record name | Benzo[c][1,8]naphthyridine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorobenzo[C][1,8]naphthyridine | |
CAS RN |
1416438-36-2 | |
Record name | Benzo[c][1,8]naphthyridine, 6-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[c][1,8]naphthyridine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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